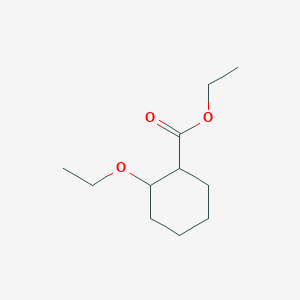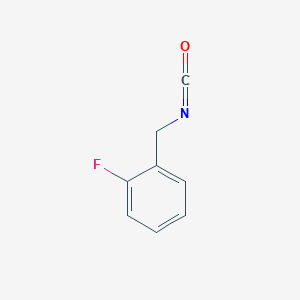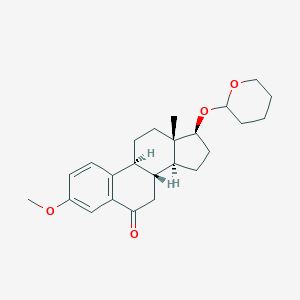
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) typically involves the introduction of a fluoromethylene group into the proline structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluoromethylene group.
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoromethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted proline derivatives.
科学研究应用
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can enhance the compound’s binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
(E)-4-(Fluoromethylene)-L-proline: An isomer with a different spatial arrangement of the fluoromethylene group.
4-Fluoroproline: A derivative with a fluorine atom directly attached to the proline ring.
4-Methylene-L-proline: A compound with a methylene group instead of a fluoromethylene group.
Uniqueness
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is unique due to the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
CAS 编号 |
138958-02-8 |
|---|---|
分子式 |
C6H8FNO2 |
分子量 |
145.13 g/mol |
IUPAC 名称 |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
InChI 键 |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
手性 SMILES |
C\1[C@H](NC/C1=C\F)C(=O)O |
规范 SMILES |
C1C(NCC1=CF)C(=O)O |
同义词 |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


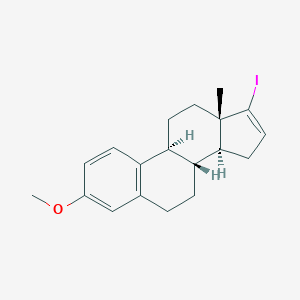
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
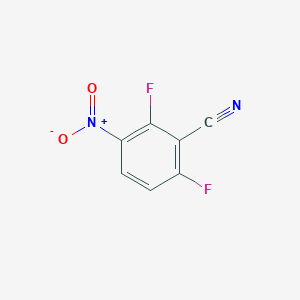
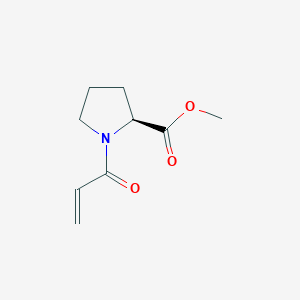
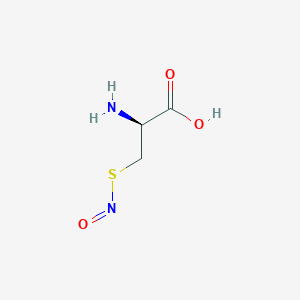
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
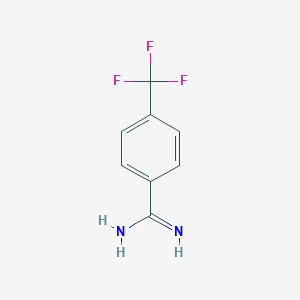
![2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B139275.png)
![5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B139276.png)
